Cas no 911701-07-0 (1-ethyl-5-nitro-1H-indole-3-carbaldehyde)

1-Ethyl-5-nitro-1H-indole-3-carbaldehyde is a nitro-substituted indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features an ethyl group at the 1-position and a nitro group at the 5-position, enhancing its reactivity as an intermediate in heterocyclic chemistry. The aldehyde functional group at the 3-position allows for further derivatization, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in the development of indole-based pharmaceuticals, agrochemicals, and dyes. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for researchers seeking to explore novel indole derivatives with tailored properties.
1-ethyl-5-nitro-1H-indole-3-carbaldehyde structure
911701-07-0 structure
Product name:1-ethyl-5-nitro-1H-indole-3-carbaldehyde
CAS No:911701-07-0
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD30488238
CID:5229390
PubChem ID:121219337

1-ethyl-5-nitro-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-carboxaldehyde, 1-ethyl-5-nitro-
    • 1-ethyl-5-nitro-1H-indole-3-carbaldehyde
    • MDL: MFCD30488238
    • Inchi: 1S/C11H10N2O3/c1-2-12-6-8(7-14)10-5-9(13(15)16)3-4-11(10)12/h3-7H,2H2,1H3
    • InChI Key: SKXJDBYBSNBMHM-UHFFFAOYSA-N
    • SMILES: N1(CC)C2=C(C=C([N+]([O-])=O)C=C2)C(C=O)=C1

1-ethyl-5-nitro-1H-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330115-0.05g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95.0%
0.05g
$888.0 2025-03-18
Enamine
EN300-330115-0.5g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95.0%
0.5g
$1014.0 2025-03-18
Enamine
EN300-330115-10.0g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95.0%
10.0g
$4545.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01056150-1g
1-Ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95%
1g
¥5180.0 2024-04-17
Enamine
EN300-330115-1.0g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95.0%
1.0g
$1057.0 2025-03-18
Ambeed
A1096293-1g
1-Ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95%
1g
$755.0 2023-09-02
Enamine
EN300-330115-2.5g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95.0%
2.5g
$2071.0 2025-03-18
Enamine
EN300-330115-5.0g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0 95.0%
5.0g
$3065.0 2025-03-18
Enamine
EN300-330115-1g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0
1g
$1057.0 2023-09-04
Enamine
EN300-330115-10g
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
911701-07-0
10g
$4545.0 2023-09-04

Additional information on 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Recent Advances in the Study of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0)

The compound 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its nitro and ethyl substituents on the indole scaffold, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anticancer agents. The unique structural features of this compound, including its electron-withdrawing nitro group and reactive aldehyde functionality, make it a versatile building block for drug discovery.

One of the most notable advancements in the study of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is its application in the synthesis of novel indole-based derivatives with enhanced biological activity. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the development of potent inhibitors targeting bacterial DNA gyrase. The researchers utilized the aldehyde group to introduce various pharmacophores, resulting in derivatives with improved binding affinity and selectivity. The study reported that several synthesized compounds exhibited significant activity against multidrug-resistant bacterial strains, underscoring the potential of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a scaffold for antimicrobial drug development.

In addition to its antimicrobial properties, recent research has also investigated the anticancer potential of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. The study revealed that the nitro group played a critical role in enhancing the cytotoxic effects of the derivatives, while the aldehyde functionality facilitated the formation of Schiff bases with cellular nucleophiles, leading to increased bioavailability and target engagement. These findings suggest that 1-ethyl-5-nitro-1H-indole-3-carbaldehyde could serve as a valuable starting point for the design of next-generation anticancer agents.

Another area of interest is the compound's potential application in neurodegenerative disease research. A recent preprint on bioRxiv described the synthesis of indole-based neuroprotective agents using 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a key intermediate. The study reported that certain derivatives exhibited potent antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of conditions such as Alzheimer's and Parkinson's diseases. The researchers emphasized the importance of the nitro group in modulating the redox activity of the compounds, thereby protecting neuronal cells from oxidative stress.

Despite these promising findings, challenges remain in the optimization of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde-based therapeutics. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the growing body of research underscores the compound's versatility and potential as a cornerstone in the development of novel pharmacologically active molecules. Future studies are expected to explore its applications in other therapeutic areas, such as antiviral and anti-inflammatory drug development, further solidifying its role in modern medicinal chemistry.

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(CAS:911701-07-0)1-ethyl-5-nitro-1H-indole-3-carbaldehyde
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